Cas no 16822-06-3 (2(3H)-Benzofuranone,hexahydro-3-methylene-, (3aR,7aR)-rel-)

16822-06-3 structure
Productnaam:2(3H)-Benzofuranone,hexahydro-3-methylene-, (3aR,7aR)-rel-
2(3H)-Benzofuranone,hexahydro-3-methylene-, (3aR,7aR)-rel- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2(3H)-Benzofuranone,hexahydro-3-methylene-, (3aR,7aR)-rel-
- cis-3-methylenehexahydrobenzofuran-2-one
- cis-hexahydro-3-methylenebenzofuran-2(3H)-one
- (3aR,7aR)-3-methylidenehexahydro-1-benzofuran-2(3H)-one
- 3-methylidenehexahydro-1-benzofuran-2(3H)-one
- Einecs 240-843-3
- 16822-06-3
- SCHEMBL24299728
- (3As,7aS)-3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one
-
- Inchi: InChI=1S/C9H12O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h7-8H,1-5H2
- InChI-sleutel: JZULHXPIDKRFAY-UHFFFAOYSA-N
- LACHT: O=C1OC2CCCCC2C1=C
Berekende eigenschappen
- Exacte massa: 152.08376
- Monoisotopische massa: 152.08373
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 0
- Complexiteit: 208
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 26.3
- XLogP3: 2
Experimentele eigenschappen
- Dichtheid: 1.08
- Kookpunt: 291.1°C at 760 mmHg
- Vlampunt: 117.8°C
- Brekindex: 1.498
- PSA: 26.3
2(3H)-Benzofuranone,hexahydro-3-methylene-, (3aR,7aR)-rel- Gerelateerde literatuur
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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